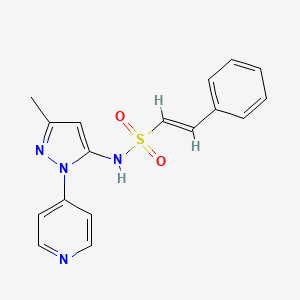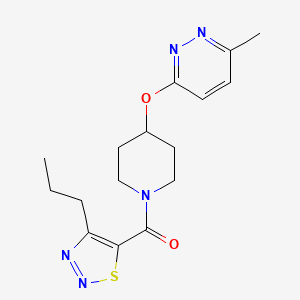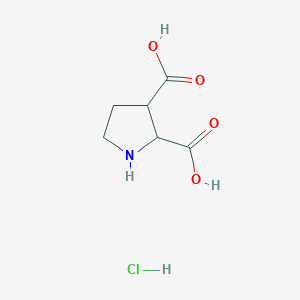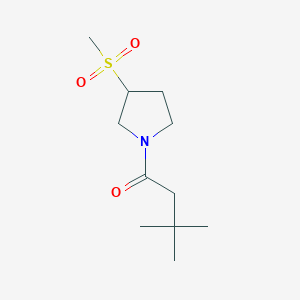![molecular formula C15H13ClN2O2S B2546621 4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine CAS No. 795287-65-9](/img/structure/B2546621.png)
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been a subject of interest due to their potential applications in medicinal chemistry. The papers provided detail several methods for synthesizing various derivatives of thieno[2,3-d]pyrimidine. For instance, one study describes the synthesis of 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidines through the reaction of substituted-phenols with a pyrimidin-4-keto compound, which itself was prepared by cyclizing 3-amino-pyrido[3',2':4,5]thiophene-2-methyl ethyl with formamide . Another paper reports the synthesis of a 4-chlorophenyl derivative by reacting 4-chlorobenzaldehyde, methyl acetoacetate, and urea under microwave irradiation . Additionally, the synthesis of 4-chloro derivatives of thieno[2,3-d]pyrimidine was achieved by the action of phosphorus oxychloride on certain thieno[2,3-d]pyrimidin-4-ones, followed by reactions with nucleophilic reagents to yield various substituted derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a 4-chlorophenyl derivative was determined to be orthorhombic with specific space group parameters, and the pyridopyrimidinone moiety was found to be almost coplanar . Another study confirmed the triclinic crystal structure of a 5-chloro-3-(2,4-dichlorophenyl) derivative, providing detailed crystallographic data . The molecular structure of a dichlorophenylmethylene bis derivative was also characterized, with significant deviations of certain atoms from the ring plane observed .
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidine derivatives was explored through various reactions. For instance, the action of nucleophilic reagents on 4-chloro derivatives yielded methoxy-, alkylamino-, and dialkylamino-substituted thieno[2,3-d]pyrimidines. It was also found that 4-methoxy derivatives can undergo thermal rearrangement into 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones . Bromination reactions and subsequent reactions with amines were used to obtain aminomethyl-substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were deduced from their molecular structures and reactivity. The crystal density, melting points, and other physical parameters were reported in several studies . The electronic spectra, NMR chemical shifts, and molecular electrostatic potential were calculated for some compounds, providing insights into their electronic structures and potential reactive sites .
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine and its derivatives demonstrate significant potential in medical research, particularly in antitumor and antimicrobial applications. The compound's structure is closely related to various pyrimidine derivatives, which have been extensively studied for their biological activities.
Antitumor Activity : Research on pyrimidine derivatives, such as the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, has highlighted their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase. These compounds have shown significant activity against tumors, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). Moreover, novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety have exhibited promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Antimicrobial Evaluation : Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For instance, new pyrimidines and condensed pyrimidines synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Abdelghani et al., 2017).
Nonlinear Optical (NLO) Properties
- The study of thiopyrimidine derivatives for their NLO properties has revealed that these compounds, including those structurally related to this compound, exhibit considerable NLO characteristics. Such properties make them suitable for optoelectronic applications, underscoring the versatility of pyrimidine derivatives in both medical and technological fields (Hussain et al., 2020).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic analyses of related pyrimidine derivatives, such as n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, have been conducted. These studies, involving techniques like powder XRD, FT–IR, SEM, and dielectric measurements, not only confirm the structural integrity of these compounds but also provide insights into their stability and potential applications in pharmaceutical formulations (Vyas et al., 2013).
Zukünftige Richtungen
The pyrrolo[2,3-d]pyrimidine derivatives, including “4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine”, have shown potential in various biological activities . Therefore, they can be further explored for their potential therapeutic applications. The design of new selective, effective, and safe anticancer agents using pyrido[2,3-d]pyrimidines as a scaffold is a promising future direction .
Wirkmechanismus
Target of Action
It has been found to show promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that the compound influences gene expression levels, with p53, bax, dr4, and dr5 being up-regulated, while bcl2, il-8, and cdk4 are down-regulated in treated cells .
Eigenschaften
IUPAC Name |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-17-14(16)13-10(7-21-15(13)18-8)9-4-5-11(19-2)12(6-9)20-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZKFGBUYNZHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)
![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

